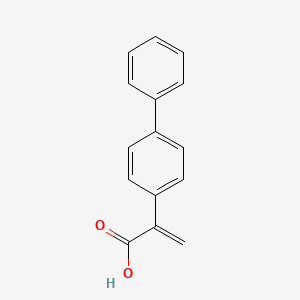
2-(4-Phenylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylphenyl)prop-2-enoic acid is an organic compound with a unique structure that includes a phenyl group attached to a propenoic acid moiety. This compound is known for its versatility and is used in various fields such as organic synthesis, material science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)prop-2-enoic acid typically involves the reaction of 4-bromobiphenyl with propenoic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process also focuses on minimizing waste and improving the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically use reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of saturated biphenyl propanoic acids.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(4-Phenylphenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Isobutylphenyl)prop-2-enoic acid: Known for its use in pharmaceuticals as a secondary standard.
3-(4-Hydroxyphenyl)prop-2-enoic acid: Known for its antioxidant and antimicrobial properties.
Uniqueness
2-(4-Phenylphenyl)prop-2-enoic acid stands out due to its unique structure, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
5366-54-1 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(4-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2,(H,16,17) |
InChI Key |
GJLGGECBUUNDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















